1-(2,4-Dimethoxybenzyl)piperazine dihydrochloride is a chemical compound categorized within the class of piperazine derivatives. This compound is characterized by a piperazine ring that is substituted with a 2,4-dimethoxybenzyl group. The presence of methoxy groups on the benzyl moiety significantly influences its chemical properties and biological activities. This compound is primarily used in scientific research and medicinal chemistry due to its potential therapeutic applications.
The compound is synthesized through various chemical reactions involving piperazine and substituted benzyl chlorides. It falls under the broader category of piperazine derivatives, known for their diverse pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects. The specific structure of 1-(2,4-dimethoxybenzyl)piperazine dihydrochloride allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of 1-(2,4-dimethoxybenzyl)piperazine dihydrochloride typically involves the reaction of 2,4-dimethoxybenzyl chloride with piperazine. The general procedure includes:
Industrial production may involve optimized conditions for higher yields and purity, utilizing advanced techniques such as continuous flow reactors .
The molecular formula for 1-(2,4-dimethoxybenzyl)piperazine dihydrochloride is , with a molecular weight of approximately 309.2 g/mol.
COC1=CC(=C(C=C1)CN2CCNCC2)OC.Cl.Cl
The structure features a piperazine ring connected to a benzyl group that has two methoxy substituents at the 2 and 4 positions .
1-(2,4-Dimethoxybenzyl)piperazine dihydrochloride can participate in several types of chemical reactions:
The specific products formed depend on the reagents and reaction conditions employed.
The mechanism of action for 1-(2,4-dimethoxybenzyl)piperazine dihydrochloride involves its interaction with various biological receptors and enzymes. It is believed that this compound exerts its effects by binding to certain neurotransmitter receptors in the central nervous system, potentially modulating their activity. This interaction may lead to various pharmacological effects that are currently being investigated for therapeutic applications .
Property | Value |
---|---|
Molecular Formula | C13H22Cl2N2O2 |
Molecular Weight | 309.2 g/mol |
IUPAC Name | 1-[(2,4-dimethoxyphenyl)methyl]piperazine; dihydrochloride |
InChI | InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-3-11(13(9-12)17-2)10-15-7-5-14-6-8-15;;/h3-4,9,14H,5-8,10H2,1-2H3;2*1H |
These properties make it suitable for various applications in research settings .
1-(2,4-Dimethoxybenzyl)piperazine dihydrochloride has several applications in scientific research:
This compound's unique structure and properties make it a valuable tool in both academic research and industrial applications.
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5